molecular formula C14H9Cl2FO2 B1422238 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160250-68-9

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1422238
CAS No.: 1160250-68-9
M. Wt: 299.1 g/mol
InChI Key: XXXKXVDLILPKKS-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Classification

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride follows the systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. The compound is officially designated as 4-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride according to computational analysis performed by Lexichem TK 2.7.0. This nomenclature reflects the structural hierarchy of the molecule, beginning with the benzoyl chloride core and incorporating the substituted benzyl ether moiety.

The compound exists under several synonymous names in chemical databases and literature, including this compound, 4-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride, and 4-((2-Chloro-4-fluorobenzyl)oxy)benzoyl chloride. The Chemical Abstracts Service has assigned the registry number 1160250-68-9 to this compound, providing a unique identifier for database searches and regulatory purposes.

The systematic classification places this compound within the acyl chloride functional group category, specifically as a benzoyl chloride derivative. Benzoyl chlorides are characterized by the presence of a carbonyl group bonded to a chlorine atom, which accounts for their high reactivity and utility in acylation reactions. The acyl group represents the common structural feature linking this compound to the broader family of carboxylic acid derivatives.

Historical Context and Discovery

The development of this compound emerged from systematic efforts to create halogenated benzoyl chloride derivatives with enhanced selectivity and reactivity profiles. According to PubChem records, the compound was first created in chemical databases on July 26, 2010, with the most recent structural modifications recorded on May 24, 2025. This timeline reflects the ongoing interest in optimizing halogenated aromatic compounds for specialized synthetic applications.

The compound represents part of a broader research initiative focused on developing fluorinated and chlorinated aromatic intermediates for pharmaceutical and materials science applications. Research in this area has been driven by the recognition that halogen substitution patterns can significantly influence molecular properties including lipophilicity, metabolic stability, and biological activity.

Historical precedent for benzoyl chloride chemistry dates back to the fundamental work on acyl halides, where benzoyl chloride itself was established as a key reagent for acylation reactions. The systematic introduction of halogen substituents into the aromatic framework represents a natural evolution of this chemistry, aimed at fine-tuning reactivity and selectivity parameters.

Structural Characterization and Classification

The molecular structure of this compound exhibits a molecular formula of C14H9Cl2FO2 with a computed molecular weight of 299.1 grams per mole. The structure consists of two primary aromatic domains connected through an ether linkage, with the overall architecture designed to optimize both stability and reactivity characteristics.

Table 1: Fundamental Molecular Properties

Property Value Computation Method
Molecular Formula C14H9Cl2FO2 PubChem 2.2
Molecular Weight 299.1 g/mol PubChem 2.2
InChI InChI=1S/C14H9Cl2FO2/c15-13-7-11(17)4-1-10(13)8-19-12-5-2-9(3-6-12)14(16)18/h1-7H,8H2 InChI 1.07.2
InChI Key XXXKXVDLILPKKS-UHFFFAOYSA-N InChI 1.07.2
SMILES C1=CC(=CC=C1C(=O)Cl)OCC2=C(C=C(C=C2)F)Cl OEChem 2.3.0

The structural architecture features a benzoyl chloride moiety as the reactive center, connected through an ether oxygen to a 2-chloro-4-fluorobenzyl group. This design provides multiple sites for potential chemical modification while maintaining the high reactivity characteristic of acyl chlorides. The presence of both chlorine and fluorine substituents creates an asymmetric electronic environment that can influence regioselectivity in subsequent reactions.

Three-dimensional conformational analysis reveals that the compound can adopt multiple spatial arrangements due to rotation around the ether linkage connecting the two aromatic domains. This conformational flexibility may contribute to its versatility as a synthetic intermediate, allowing optimal positioning for various nucleophilic attack scenarios.

The electronic structure is characterized by the electron-withdrawing effects of the halogen substituents, which enhance the electrophilic character of the carbonyl carbon in the benzoyl chloride group. This electronic modification makes the compound particularly reactive toward nucleophilic substitution reactions, a property that underlies its utility in synthetic applications.

Significance in Organic Chemistry Research

This compound occupies a significant position in contemporary organic chemistry research due to its dual role as both a synthetic intermediate and a model compound for studying halogen effects in aromatic systems. The compound serves as a versatile building block in medicinal chemistry applications, where its unique substitution pattern allows for the systematic exploration of structure-activity relationships.

Research applications of this compound span multiple domains within organic synthesis. The compound's ability to undergo nucleophilic acyl substitution reactions makes it valuable for the preparation of amides, esters, and other carboxylic acid derivatives with specific halogen substitution patterns. These transformations are particularly relevant in pharmaceutical chemistry, where halogenated aromatics often exhibit enhanced biological activity and improved pharmacokinetic properties.

Table 2: Research Applications and Synthetic Transformations

Reaction Type Product Class Research Significance
Nucleophilic Acyl Substitution Amides Medicinal chemistry intermediates
Esterification Aromatic Esters Materials science applications
Reduction Benzyl Alcohols Protecting group chemistry
Coupling Reactions Biphenyl Derivatives Advanced materials synthesis

The compound has found particular utility in proteomics research, where its reactive acyl chloride functionality enables the modification of amino acid residues and peptide sequences. This application leverages the selectivity imparted by the halogen substituents to achieve site-specific modifications that would be difficult to accomplish with simpler acylating agents.

Contemporary research has also explored the compound's potential in developing novel synthetic methodologies. The unique electronic properties resulting from the combined chlorine and fluorine substitution create opportunities for selective reactions that exploit the different reactivities of these halogens. This has led to investigations into sequential functionalization strategies where the compound serves as a platform for building complex molecular architectures.

The compound's significance extends to its role as a model system for understanding halogen bonding interactions and their influence on molecular recognition processes. The strategic placement of chlorine and fluorine atoms provides opportunities to study how these interactions affect both conformational preferences and intermolecular association patterns, information that is valuable for rational drug design and materials development initiatives.

Environmental and synthetic considerations have also driven interest in this compound as researchers seek to develop more efficient synthetic routes to halogenated aromatics. The compound represents an example of how strategic halogen placement can be used to direct subsequent chemical transformations, potentially reducing the number of synthetic steps required to access complex targets while maintaining high levels of selectivity and yield.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-13-7-11(17)4-1-10(13)8-19-12-5-2-9(3-6-12)14(16)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXKXVDLILPKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218827
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-68-9
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthetic Route: Benzyl Alcohol Derivative Acylation

The most commonly reported method involves the reaction of 2-chloro-4-fluorobenzyl alcohol with benzoyl chloride in the presence of a base such as pyridine or triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Step Reagents & Conditions Description
1 2-chloro-4-fluorobenzyl alcohol + benzoyl chloride Reacted in dry pyridine or triethylamine
2 Anhydrous environment To prevent hydrolysis of benzoyl chloride
3 Temperature: 0–25°C Typically carried out at room temperature or slightly cooled

This reaction results in the formation of the desired benzyl ether with the benzoyl chloride functional group attached, releasing HCl as a byproduct, which is scavenged by the base.

Alternative Route: Using Activated Intermediates

In some cases, activated intermediates such as benzoyl anhydride or acid chlorides derived from benzoic acid derivatives are employed to improve yield or selectivity, especially in industrial settings.

Industrial Scale Synthesis

On an industrial scale, the synthesis often involves continuous flow reactors to optimize reaction parameters, minimize side reactions, and enhance safety, especially considering the handling of reactive acyl chlorides. The process may include:

  • Pre-activation of benzoyl chloride
  • Use of inert atmospheres (nitrogen or argon)
  • Temperature control to prevent hydrolysis
  • Efficient removal of HCl byproduct via scrubbing systems

Research Findings and Data

Research indicates that the reaction efficiency heavily depends on the purity of starting materials and the strict exclusion of moisture. Optimized conditions typically involve:

Data Table: Comparative Preparation Methods

Method Reagents Solvent Temperature Reaction Time Yield Notes
Conventional acylation 2-chloro-4-fluorobenzyl alcohol + benzoyl chloride Pyridine 0–25°C 2–4 hours 75–85% Widely used, high purity
Activated intermediate Benzoyl anhydride + catalyst Dichloromethane Room temp 1–3 hours 80–90% Higher efficiency, industrial scale
Continuous flow Benzoyl chloride + benzyl alcohol Inert solvent Controlled temp 1–2 hours >90% Scalable, safer

Notes on Reaction Optimization

  • Moisture exclusion is critical to prevent hydrolysis of benzoyl chloride.
  • Catalysts such as DMAP (4-dimethylaminopyridine) can be employed to enhance acylation efficiency.
  • Temperature control minimizes side reactions and decomposition.

Summary of Key Research Findings

  • The reaction of benzyl alcohol derivatives with benzoyl chloride under anhydrous conditions in pyridine yields high purity 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride .
  • Use of activated intermediates and continuous flow systems improves scalability and safety.
  • Strict moisture control and optimized reaction parameters are essential for high yield and product purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of various derivatives, which can then be further modified or used in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Chloro-6-Fluoro vs. 2-Chloro-4-Fluoro Substitution

The positional isomer 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride (CAS 1160260-05-8, C₁₄H₉Cl₂FO₂, 299.12 g/mol) differs only in the fluorine substituent’s position on the benzyl group (6-fluoro vs. 4-fluoro). This minor structural variation can significantly alter electronic and steric properties:

  • Synthetic Utility : Positional isomerism can influence coupling efficiency in reactions, as seen in benzamide syntheses where substituent orientation affects steric hindrance.
Table 1: Positional Isomer Comparison
Compound CAS / Catalog # Molecular Formula Molecular Weight (g/mol) Key Substituent Positions
4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride sc-336185 C₁₄H₉Cl₂FO₂ 299.12 2-Cl, 4-F on benzyl
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride 1160260-05-8 C₁₄H₉Cl₂FO₂ 299.12 2-Cl, 6-F on benzyl

Substituent-Modified Analogs

Ethoxy-Substituted Derivative

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride (CAS 324767-96-6) introduces an ethoxy group at the meta position of the benzoyl ring. Notably, this derivative has been discontinued, possibly due to challenges in synthesis or stability.

4-(4-Phenylbutoxy)benzoyl Chloride

4-(4-Phenylbutoxy)benzoyl chloride (CAS 108807-05-2, C₁₇H₁₇ClO₂, 288.77 g/mol) replaces the chloro-fluorobenzyl group with a bulkier 4-phenylbutoxy chain. The increased hydrophobicity and steric hindrance may limit its utility in aqueous-phase reactions compared to the target compound.

Table 2: Substituent-Modified Analogs
Compound CAS / Catalog # Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Target compound sc-336185 C₁₄H₉Cl₂FO₂ 299.12 None (reference)
3-Ethoxy derivative 324767-96-6 C₁₆H₁₃Cl₂FO₃ 343.18 Ethoxy at benzoyl meta
4-Phenylbutoxy derivative 108807-05-2 C₁₇H₁₇ClO₂ 288.77 Bulky 4-phenylbutoxy chain

Functional Group Analogs

Sulfonyl Chloride vs. Benzoyl Chloride

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride (CAS 1036509-25-7, C₁₃H₉Cl₂FO₃S, 335.18 g/mol) replaces the carbonyl chloride (benzoyl) group with a sulfonyl chloride. Key differences include:

  • Reactivity : Sulfonyl chlorides are generally more reactive toward amines and alcohols than benzoyl chlorides, enabling faster formation of sulfonamides or sulfonate esters.
  • Electronic Effects : The sulfonyl group is a stronger electron-withdrawing group, which may reduce the electrophilicity of adjacent substituents compared to the benzoyl chloride.

Simplified Benzoyl Chlorides

4-Fluorobenzoyl chloride (CAS 403-43-0, C₇H₄ClFO, 158.56 g/mol) lacks the benzyloxy substituent, simplifying its structure. This results in:

  • Lower Molecular Weight: Enhanced volatility and solubility in non-polar solvents.
  • Reduced Steric Hindrance : Higher reactivity in acylations due to minimal substituent interference.
Table 3: Functional Group Comparison
Compound CAS / Catalog # Molecular Formula Molecular Weight (g/mol) Functional Group Reactivity Profile
Target compound sc-336185 C₁₄H₉Cl₂FO₂ 299.12 Benzoyl chloride Moderate electrophilicity
Sulfonyl chloride analog 1036509-25-7 C₁₃H₉Cl₂FO₃S 335.18 Sulfonyl chloride High reactivity with nucleophiles
4-Fluorobenzoyl chloride 403-43-0 C₇H₄ClFO 158.56 Benzoyl chloride High reactivity due to minimal steric hindrance

Biological Activity

4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a synthetic organic compound with significant potential in medicinal chemistry and proteomics. Its unique structure, characterized by the presence of chlorine and fluorine substituents, enhances its reactivity and biological activity. This article explores the biological properties, mechanisms of action, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H9Cl2FO2 and a molecular weight of approximately 299.13 g/mol. Its structure includes a benzoyl chloride group linked to a benzyl ether moiety, which contributes to its electrophilic nature, making it suitable for various chemical reactions.

1. Proteomics Applications

This compound serves as a valuable tool in proteomics for studying protein interactions and modifications. It functions as a cross-linking agent or labeling reagent, facilitating the identification and analysis of proteins through techniques such as mass spectrometry. Research indicates that its application in proteomics has led to the discovery of novel protein interactions and insights into cellular processes .

2. Medicinal Chemistry

The compound's ability to modify biomolecules positions it as a candidate for drug development. It can interact with various nucleophiles, forming derivatives with amines, alcohols, and thiols. These interactions are crucial for elucidating its role in biological systems and for developing therapeutic agents . However, specific mechanisms of action in biological contexts remain under investigation.

3. Inhibitory Activity Studies

Recent studies have explored the inhibitory potential of compounds structurally similar to this compound against various enzymes. For instance, compounds featuring similar motifs have demonstrated significant inhibitory activity against tyrosinase (AbTYR), with IC50 values indicating effective enzyme inhibition . This suggests that the compound may share similar inhibitory properties that warrant further exploration.

Case Study 1: Protein Interaction Analysis

In a study focused on proteomics, researchers utilized this compound to modify proteins involved in cellular signaling pathways. The results revealed novel protein-protein interactions that could be targeted for therapeutic interventions .

Case Study 2: Inhibitory Activity Against Enzymes

A comparative analysis of compounds related to this compound showed varying degrees of inhibitory activity against AbTYR. Compounds with similar structural features exhibited IC50 values ranging from low micromolar to submicromolar concentrations, indicating their potential as effective inhibitors .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameBiological ActivityIC50 Value (µM)Reference
This compoundProtein modificationN/A
Analog A (similar structure)Tyrosinase inhibition2.96 ± 0.34
Analog B (similar structure)Tyrosinase inhibition26.02 ± 2.63

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride?

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. A starting material like 4-hydroxybenzoyl chloride is reacted with 2-chloro-4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group . Subsequent chlorination using thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid intermediate to the acyl chloride . Key parameters include temperature control (0–5°C for exothermic steps) and inert atmosphere to prevent hydrolysis.

Advanced Synthesis: How can reaction yields be optimized for large-scale synthesis of this compound?

Yield optimization requires careful control of stoichiometry, solvent selection (e.g., anhydrous dichloromethane for moisture-sensitive steps), and catalyst use. Evidence suggests that catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 15–20% . Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from by-products like unreacted benzyl halides .

Characterization Challenges: How can inconsistencies in spectroscopic data (e.g., NMR, MS) be resolved?

Discrepancies in NMR peaks (e.g., aromatic proton splitting patterns) may arise from rotational isomerism or residual solvents. For precise analysis:

  • ¹H NMR : Compare observed shifts (δ 7.2–8.1 ppm for aromatic protons) with computational predictions (DFT/B3LYP/6-31G*) .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 299.122 (±0.001 Da) .
  • IR Spectroscopy : Validate the C=O stretch (~1770 cm⁻¹) and C-Cl/F vibrations (750–600 cm⁻¹) .

Stability and Storage: What are the best practices for storing this compound to prevent degradation?

The compound is moisture-sensitive and prone to hydrolysis. Store in amber glass containers under inert gas (argon or nitrogen) at –20°C. Desiccants like molecular sieves (3Å) should be added to the storage vessel . Stability studies indicate a shelf life of 12–18 months under these conditions, with periodic FT-IR monitoring to detect hydrolysis (appearance of –OH peaks at ~3400 cm⁻¹) .

Advanced Reactivity: What mechanistic insights explain its reactivity in nucleophilic acyl substitution?

The electron-withdrawing chloro and fluoro substituents activate the acyl chloride toward nucleophilic attack. DFT calculations show a lowered LUMO energy (–1.8 eV) at the carbonyl carbon, facilitating reactions with amines or alcohols. Kinetic studies in THF reveal a second-order dependence on nucleophile concentration, suggesting a concerted mechanism . Competing hydrolysis can be suppressed by maintaining anhydrous conditions and using scavengers like triethylamine .

Biological Activity: How can researchers design experiments to evaluate its potential as a kinase inhibitor?

  • In vitro assays : Use purified kinases (e.g., EGFR or VEGFR) with ATP-competitive binding assays. Measure IC₅₀ values via fluorescence polarization .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing chloro with bromo) on inhibitory potency .
  • Molecular Docking : Simulate binding poses using AutoDock Vina; the benzyloxy group may occupy hydrophobic pockets in the kinase active site .

Safety Protocols: What are the critical safety measures for handling this compound in the lab?

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and sealed goggles .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent vapor accumulation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
  • First Aid : For skin contact, rinse with 1% sodium bicarbonate solution; for inhalation, administer oxygen if respiratory distress occurs .

Computational Modeling: How can DFT studies predict its reactivity in polymer synthesis?

DFT (B3LYP/6-311+G**) can model the compound’s electronic profile:

  • Frontier Molecular Orbitals : Calculate HOMO/LUMO gaps to assess susceptibility to radical-initiated polymerization .
  • Transition State Analysis : Simulate activation energies for reactions with diols or diamines to design thermally stable polyesters .

Data Contradictions: How should researchers address variability in reported melting points or solubility?

Discrepancies may stem from polymorphic forms or impurities. Strategies include:

  • DSC Analysis : Determine the true melting point (reported range: 58–60°C) via differential scanning calorimetry .
  • Solubility Tests : Use Hansen solubility parameters to select optimal solvents (e.g., chloroform > DMSO > acetone) .

Material Science Applications: What methodologies are used to incorporate this compound into flame-retardant polymers?

  • Copolymerization : React with bisphenol-A derivatives to form polyarylates; the halogen substituents enhance flame retardancy (LOI >30%) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >250°C) under nitrogen .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.